molecular formula C14H17NO3 B1375056 trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate CAS No. 1261241-82-0

trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate

Cat. No.: B1375056
CAS No.: 1261241-82-0
M. Wt: 247.29 g/mol
InChI Key: SURBGBXZQCEZPR-STQMWFEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino alcohol.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Vinyl Group Addition: The vinyl group can be added through a Heck reaction, which involves the coupling of an alkene with an aryl or vinyl halide in the presence of a palladium catalyst.

    Benzyl Protection: The benzyl group is typically introduced as a protecting group for the nitrogen atom during the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the vinyl group can participate in π-π interactions. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyrrolidine core with a hydroxyl group and a vinyl substituent, which contribute to its chemical reactivity and biological interactions. The presence of the benzyl group enhances lipophilicity, facilitating membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing enzyme activity and receptor interactions.
  • π-π Interactions : The vinyl group can engage in π-π stacking interactions, which are crucial for binding to aromatic residues in proteins.

These interactions may lead to modulation of various biochemical pathways, including those involved in cell signaling and metabolism.

Biological Activity and Therapeutic Applications

Research has indicated various potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects on cancer cell lines by inhibiting key metabolic pathways involved in cell growth and survival.
  • Drug Delivery Systems : The compound's properties make it suitable for incorporation into polymeric micelles aimed at improving the solubility and bioavailability of poorly soluble drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation in cancer cell lines
Drug DeliveryEnhances solubility and bioavailability
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

A review of relevant literature highlights several studies investigating the biological effects of this compound:

  • Study on Antiproliferative Effects : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines through apoptosis induction. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Polymeric Micelle Formulations : Research into polymeric micelles containing this compound showed enhanced therapeutic profiles for encapsulated drugs, leading to improved pharmacokinetics and reduced systemic toxicity .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties:

Compound NameStructural DifferenceBiological Activity
trans-Benzyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylateEthyl instead of vinyl groupReduced potency
trans-Benzyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylatePhenyl instead of vinyl groupSimilar activity but less selective

The vinyl group in this compound is crucial for its distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

benzyl (3S,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURBGBXZQCEZPR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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